

Characterization of Andrimid: A Technical Guide to its Spectroscopic Data and Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Andrimid*

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Introduction

Andrimid is a potent, broad-spectrum antibiotic with a unique mode of action, inhibiting the bacterial acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[1][2] This pseudopeptidic pyrrolidinedione natural product is a hybrid non-ribosomal peptide-polyketide synthesized by various bacteria, including symbiotic and marine strains.[1][3] Its high selectivity for prokaryotic ACC makes it a promising candidate for the development of new antibacterial agents. This guide provides a comprehensive overview of the available spectroscopic data for the characterization of **andrimid**, a detailed experimental protocol for its isolation, and a visualization of its complex biosynthetic pathway.

Physicochemical and Spectroscopic Data

Precise spectroscopic data is fundamental for the unambiguous identification and characterization of natural products like **andrimid**. While detailed NMR and MS spectral data are not extensively tabulated in publicly accessible literature, this section summarizes the known physicochemical properties and the application of spectroscopic techniques in its structural elucidation.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₃ N ₃ O ₅	PubChem
Molar Mass	479.577 g·mol ⁻¹	PubChem

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of **andrimid** and its analogs. It is routinely used to confirm the molecular formula and to study the fragmentation patterns, which provide structural insights. While detailed fragmentation spectra for **andrimid** are not readily available in the cited literature, HRMS has been used to identify **andrimid** analogs, with fragmentation spectra helping to pinpoint structural modifications.[4] The ionization technique typically employed is electrospray ionization (ESI), which is well-suited for polar molecules like **andrimid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of **andrimid**. [5] These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the compound's connectivity and stereochemistry. Although comprehensive tables of ¹H and ¹³C NMR chemical shifts for **andrimid** are not publicly available in the provided search results, the literature confirms their use in its structural confirmation.[5] The complexity of the spectra, with overlapping signals, often necessitates the use of two-dimensional NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment.

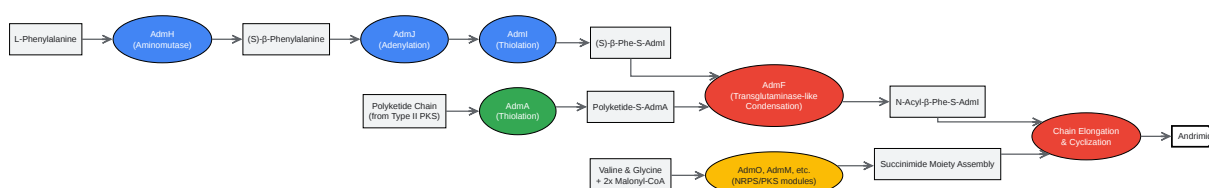
Andrimid Biosynthesis

Andrimid is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster encodes a series of enzymes, designated as Adm proteins, which catalyze the assembly of the molecule from amino acid and polyketide precursors. The biosynthesis is notable for its use of a dissociated system of small proteins rather than large, multi-domain enzymes.[6][7]

The key steps in the biosynthesis of **andrimid** are as follows:

- Initiation: The biosynthesis is initiated with the formation of a polyunsaturated fatty acid by a type II PKS.
- β -Phenylalanine Formation and Insertion: The non-proteinogenic amino acid β -phenylalanine is formed and incorporated.
- Succinimide Precursor Assembly: A succinimide precursor is constructed from valine, glycine, and two malonyl-CoA units.[2]
- Condensation: Transglutaminase-like enzymes act as condensation catalysts to form the amide bonds.[7]

Below is a diagram illustrating the key enzymatic steps in the **andrimid** biosynthetic pathway.



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Caption: Overview of the **Andrimid** Biosynthetic Pathway.

Experimental Protocols

The following protocol for the isolation and purification of **andrimid** is based on methodologies reported in the literature.[8]

Bacterial Culture and Andrimid Production

- Bacterial Strain: *Vibrio coralliilyticus* or other known **andrimid**-producing strains like *Serratia plymuthica*.[\[8\]](#)[\[9\]](#)
- Culture Medium: APY medium or Luria Broth (LB).[\[8\]](#)[\[9\]](#)
- Growth Conditions:
 - Inoculate the medium with the bacterial strain.
 - Incubate at a suitable temperature (e.g., 25°C for *V. coralliilyticus* or lower temperatures for some *Serratia* strains) with aeration for 24-48 hours.[\[8\]](#)[\[9\]](#) Production of **andrimid** can be temperature-dependent.[\[9\]](#)

Extraction of Andrimid

- Harvesting: After the incubation period, pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).[\[9\]](#)
- Solvent Extraction:
 - Collect the supernatant.
 - Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate (EtOAc).[\[8\]](#)
 - Separate the organic phase containing the **andrimid**.
- Drying: Dry the ethyl acetate extract, for example, under a stream of nitrogen or using a rotary evaporator.

Chromatographic Purification

- Flash Chromatography:
 - Redissolve the dried extract in a suitable solvent.
 - Perform flash chromatography using a C18 reversed-phase column.[\[8\]](#)

- Elute the compounds using a linear gradient of water and methanol (MeOH), for example, starting from 10% MeOH and increasing to 100% MeOH.[8]
- Fraction Collection and Analysis:
 - Collect fractions throughout the elution process.
 - Analyze the fractions for the presence of **andrimid** using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and a mass spectrometer (MS).[8]

Structure Confirmation

- Spectroscopic Analysis:
 - Pool the fractions containing pure **andrimid** and remove the solvent.
 - Confirm the identity and purity of the isolated **andrimid** using HRMS and NMR (^1H , ^{13}C , and 2D NMR) spectroscopy.[5]

Conclusion

Andrimid remains a molecule of significant interest in the field of antibiotic discovery due to its potent and selective inhibition of a crucial bacterial metabolic pathway. While comprehensive, publicly tabulated spectroscopic data for its characterization is limited, the methodologies for its isolation and the understanding of its biosynthesis are well-established. This guide provides a foundational resource for researchers working on the characterization, synthesis, and development of **andrimid** and its analogs. The detailed biosynthetic pathway also offers a roadmap for potential bioengineering efforts to generate novel derivatives with improved therapeutic properties.

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- To cite this document: BenchChem. [Characterization of Andrimid: A Technical Guide to its Spectroscopic Data and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212256#spectroscopic-data-for-andrimid-characterization-nmr-ms]

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